molecular formula C17H20N2O4S B2889672 2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide CAS No. 692266-42-5

2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2889672
CAS No.: 692266-42-5
M. Wt: 348.42
InChI Key: ZUYSKVFVMBGTHZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide is an organic compound with a complex structure It is characterized by the presence of a phenoxy group substituted with dimethyl groups, a sulfamoylphenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The phenoxy and sulfamoyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide exerts its effects is not well-understood. it is likely to interact with specific molecular targets and pathways, depending on its chemical structure. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl acetate: This compound shares some structural similarities with 2-(3,4-dimethylphenoxy)-N-

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-4-7-15(10-12(11)2)23-13(3)17(20)19-14-5-8-16(9-6-14)24(18,21)22/h4-10,13H,1-3H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYSKVFVMBGTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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